Tetrafluorosuccinyl fluoride

Descripción general

Descripción

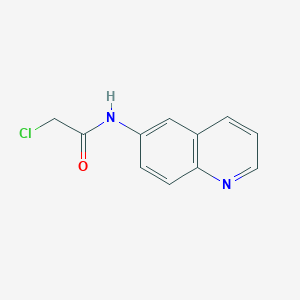

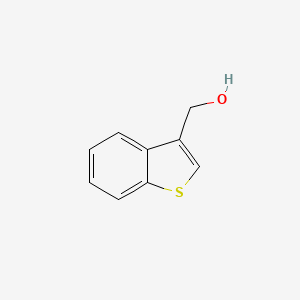

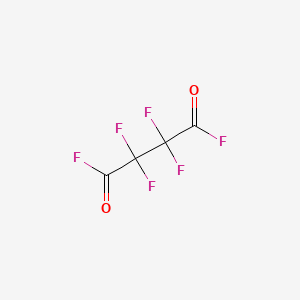

Tetrafluorosuccinyl fluoride, also known as Tetrafluorosuccinyl difluoride, is a chemical compound with the molecular formula C4F6O2 . It has a molar mass of 194.03 g/mol .

Synthesis Analysis

The synthesis of fluorinated compounds has attracted significant attention from biologists and chemists due to their wide applications in various fields . Enzymatic synthesis of fluorinated compounds has been summarized, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .

Molecular Structure Analysis

The molecular structure of Tetrafluorosuccinyl fluoride can be represented by the InChI string InChI=1S/C4F6O2/c5-1(11)3(7,8)4(9,10)2(6)12 and the Canonical SMILES string C(=O)(C(C(C(=O)F)(F)F)(F)F)F .

Chemical Reactions Analysis

The field of S(VI) fluoride chemistry has witnessed incredible growth driven by transformational method development and applications . A compact lab plant was designed for the continuous-flow synthesis of fluorine-containing compounds and was combined with an NMR analysis platform based on a benchtop NMR spectrometer .

Physical And Chemical Properties Analysis

Tetrafluorosuccinyl fluoride has a density of 1.595±0.06 g/cm3 (Predicted) and a boiling point of 30 °C . The molecular weight of Tetrafluorosuccinyl fluoride is 194.03 g/mol .

Aplicaciones Científicas De Investigación

Dentistry and Oral Health

Fluoride is widely used in dentistry due to its ability to prevent tooth decay. It’s added to various restorative dental materials, acting as a rechargeable reservoir that can release fluoride, be recharged with fluoride, and then re-release fluoride . This ensures the availability of fluoride over a longer period of time, contributing to oral health. Fluoride works by strengthening tooth enamel, making it more resistant to decay .

Fluoride Therapeutics

Fluoride has been used in various therapeutic strategies for over a hundred years. Systemic introduction of fluoride via water, milk, and salt fluoridation, and fluoride-containing tablets, has been employed. Topical fluoride products such as fluoridated toothpaste, along with fluoride-containing rinses and varnishes, have also been introduced .

Fluoride Toxicity

Exposure to high concentrations of fluoride can result in a wide array of toxicity phenotypes. This includes oxidative stress, organelle damage, and apoptosis in single cells, and skeletal and soft tissue damage in multicellular organisms . Understanding fluoride toxicity is crucial for safe and effective use of fluoride in various applications.

Pediatric Dental Care

Fluoride is particularly important in pediatric dental care. It’s used in various forms, including fluoride varnish and fluoride toothpaste, to prevent dental caries in children. The use of fluoride in this context aims to achieve maximum protection against dental caries while minimizing the likelihood of enamel fluorosis .

Chemical Synthesis

Sulfonyl fluorides, a class of compounds to which “Tetrafluorosuccinyl fluoride” may belong, have found widespread applications in organic synthesis . They have been used as electrophilic warheads by both medicinal chemists and chemical biologists . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Pharmaceuticals

Fluorine is often strategically placed on a molecule to suppress metabolism, modulate physical properties, and consequently increase in vivo half-lives . Fluorinated compounds present opportunities for drug discovery . A practical method has been devised to synthesize compounds that have previously been almost impossible to make .

Material Science

Fluoride compounds have been used in the development of new materials. For example, a new design for active fluoride glass fibers has been demonstrated, in which a metal coating instead of a polymer coating is applied . Also, fluoride release by restorative materials after the application of surface coating agents has been studied .

Environmental Science

Fluoride contamination has created a drinking water crisis globally . Understanding fluoride toxicity is crucial for safe and effective use of fluoride in various applications . Research on fluoride contamination of water resources has been reviewed in the literature .

Biochemistry

Fluoride is recognized as an enzymatic poison, inducing oxidative stress, hormonal disruptions, and neurotoxicity . Sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported .

Agriculture

Excess fluoride inhibits the growth and metabolism of several crop plants, while some have an innate ability for fluoride tolerance . Chronic fluoride poisoning or toxicity due to chronic exposure of fluoride through industrial fluoride pollution and fluoridated water has also been studied by many workers .

Propiedades

IUPAC Name |

2,2,3,3-tetrafluorobutanedioyl difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F6O2/c5-1(11)3(7,8)4(9,10)2(6)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNURRSZDMIXZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(=O)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380213 | |

| Record name | Tetrafluorosuccinyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrafluorosuccinyl fluoride | |

CAS RN |

679-13-0 | |

| Record name | Tetrafluorosuccinyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 679-13-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1305887.png)

![3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B1305891.png)

![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)